molecular formula C21H24N2O3 B127127 Akuammigine CAS No. 642-17-1

Akuammigine

Cat. No.: B127127
CAS No.: 642-17-1
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-BMYCAMMWSA-N
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Biological Activity

Akuammigine is an indole alkaloid primarily extracted from the seeds of the Picralima nitida plant, commonly known as the akuamma tree. Traditionally, these seeds have been utilized in various medicinal practices, particularly for their analgesic and anti-inflammatory properties. This article delves into the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is structurally classified as an indole alkaloid, which are compounds known for their diverse biological activities. Its chemical structure contributes to its interaction with various receptors in the central nervous system (CNS).

Table 1: Chemical Structure of this compound

PropertyDescription
Molecular FormulaC₁₈H₂₃N₃O₂
Molecular Weight301.39 g/mol
Structural ClassIndole Alkaloid

Opioid Receptor Interaction

Research indicates that this compound exhibits varying degrees of interaction with opioid receptors, which play a critical role in pain modulation. However, studies have shown inconsistent results regarding its efficacy.

Key Findings:

  • Limited Efficacy : this compound and its derivative pseudothis compound demonstrated little or no efficacy in opioid bioassays, suggesting a weak agonistic activity at mu-opioid receptors (μOR) and kappa-opioid receptors (κOR) .
  • Binding Affinity : In a study assessing the binding affinities of several alkaloids from P. nitida , this compound showed minimal activity with Ki values significantly higher than those of more potent compounds like akuammidine and akuammicine .

Pharmacological Studies

In vitro studies have explored the pharmacological profile of this compound alongside other alkaloids extracted from P. nitida . The following table summarizes findings from various studies:

Table 2: Pharmacological Profile of this compound and Related Alkaloids

AlkaloidμOR ActivityκOR ActivityNotable Effects
This compoundLowLowMinimal analgesic properties
Pseudothis compoundLowModerateAnti-inflammatory effects observed
AkuammidineModerateLowFull agonist at μOR
AkuammicineHighFull agonistPotent analgesic effects

Case Studies

  • Study on Analgesic Properties : A study investigating the analgesic effects of alkaloids from P. nitida found that while some compounds exhibited opioid-like effects, this compound did not show significant antinociceptive activity in thermal nociception assays .
  • Anti-inflammatory Research : Pseudothis compound was noted for its anti-inflammatory actions in rats, highlighting potential therapeutic applications despite the limited efficacy of this compound itself .

Properties

IUPAC Name

methyl (1R,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-BMYCAMMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318228
Record name Akuammigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-17-1
Record name Akuammigine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Akuammigine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Akuammigine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001318228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AKUAMMIGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E21YYE0UM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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